7'-AMINO-1-[(2-CHLOROPHENYL)METHYL]-1',3'-DIMETHYL-2,2',4'-TRIOXO-1,1',2,2',3',4'-HEXAHYDROSPIRO[INDOLE-3,5'-PYRANO[2,3-D]PYRIMIDINE]-6'-CARBONITRILE
Description
7’-AMINO-1-[(2-CHLOROPHENYL)METHYL]-1’,3’-DIMETHYL-2,2’,4’-TRIOXO-1,1’,2,2’,3’,4’-HEXAHYDROSPIRO[INDOLE-3,5’-PYRANO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Properties
IUPAC Name |
7'-amino-1-[(2-chlorophenyl)methyl]-1',3'-dimethyl-2,2',4'-trioxospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O4/c1-28-20(31)18-21(29(2)23(28)33)34-19(27)15(11-26)24(18)14-8-4-6-10-17(14)30(22(24)32)12-13-7-3-5-9-16(13)25/h3-10H,12,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKICCNNERBSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7’-AMINO-1-[(2-CHLOROPHENYL)METHYL]-1’,3’-DIMETHYL-2,2’,4’-TRIOXO-1,1’,2,2’,3’,4’-HEXAHYDROSPIRO[INDOLE-3,5’-PYRANO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions . Major products formed from these reactions often include derivatives of the original compound with modifications at specific functional groups .
Scientific Research Applications
7’-AMINO-1-[(2-CHLOROPHENYL)METHYL]-1’,3’-DIMETHYL-2,2’,4’-TRIOXO-1,1’,2,2’,3’,4’-HEXAHYDROSPIRO[INDOLE-3,5’-PYRANO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE has a wide range of applications in scientific research. It is used in the development of new pharmaceuticals due to its potential biological activity. The compound has shown promise in the treatment of cancer cells, microbes, and various disorders . Additionally, it is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the suppression of cellular processes that contribute to disease progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 7’-AMINO-1-[(2-CHLOROPHENYL)METHYL]-1’,3’-DIMETHYL-2,2’,4’-TRIOXO-1,1’,2,2’,3’,4’-HEXAHYDROSPIRO[INDOLE-3,5’-PYRANO[2,3-D]PYRIMIDINE]-6’-CARBONITRILE include other indole derivatives and pyrimidine-based compounds. These compounds often share similar biological activities and chemical properties but can differ in their specific applications and effectiveness . Examples of similar compounds include pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
